

Application Notes and Protocols: Bromocresol Green in Acid-Base Titrations

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Compound of Interest

Compound Name: Bromocresol Green

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Principles of Bromocresol Green as an Acid-Base Indicator

Bromocresol green (BCG) is a pH-sensitive dye belonging to the triphenylmethane family, specifically a sulfonephthalein.^{[1][2][3]} It is a weak acid that undergoes a distinct color change over a specific pH range, making it a valuable indicator for various acid-base titrations.^[4] The transition range for **bromocresol green** is from pH 3.8 to 5.4.^{[1][3][5][6]} In solutions with a pH below 3.8, the indicator is in its protonated, monoanionic form, which appears yellow.^{[1][3]} As the pH increases above 5.4, it deprotonates to a dianionic form, which is stabilized by resonance and appears blue.^{[2][3]} Within the transition range, the solution will appear green as it contains a mixture of both the yellow and blue forms.^[3]

The acid dissociation constant (pKa) for **bromocresol green** is approximately 4.8, which is the pH at which the concentrations of the acidic (yellow) and basic (blue) forms are equal.^{[1][2]} This pH range makes it particularly suitable for the titration of weak bases with strong acids, where the equivalence point lies in the acidic range. A key application is the titration of carbonate, where the endpoint for the conversion of bicarbonate to carbonic acid is around pH 4.5.^{[7][8]}

Chemical Equilibrium and Color Change

The color change of **Bromocresol Green** is governed by the chemical equilibrium between its acidic (HIn) and basic (In⁻) forms.

Caption: Equilibrium of **Bromocresol Green** indicator forms.

Quantitative Data Summary

The key properties and preparation methods for **Bromocresol Green** indicator solutions are summarized below.

Table 1: Properties of **Bromocresol Green**

Property	Value	Reference(s)
Chemical Family	Triphenylmethane, Sulfonephthalein	[1] [2] [3]
pH Transition Range	3.8 – 5.4	[1] [5] [9]
Color (Acidic)	Yellow (below pH 3.8)	[1] [3]
Color (Transition)	Green (pH 3.8 to 5.4)	[3] [5]
Color (Basic)	Blue (above pH 5.4)	[1] [3]
pKa	~4.8	[1] [2]
Molecular Formula	C ₂₁ H ₁₄ Br ₄ O ₅ S	[3] [10]

Table 2: Preparation of **Bromocresol Green** Indicator Solutions

Method	Composition	Procedure	Reference(s)
0.1% (w/v) in Alcohol	0.1 g Bromocresol Green, 100 mL Ethanol	Dissolve 0.1 g of BCG in 75 mL of ethanol. Dilute to a final volume of 100 mL with ethanol.	[9][10]
0.04% (w/v) Aqueous	0.04 g Bromocresol Green, 100 mL Deionized Water	Dissolve 0.04 g of BCG in 50 mL of deionized water. Dilute to a final volume of 100 mL with deionized water.	[5][9][10]
Pharmacopeia Grade	50 mg Bromocresol Green, 0.72 mL 0.1 M NaOH, 20 mL Ethanol, Water to 100 mL	Dissolve 50 mg of BCG in 0.72 mL of 0.1 M NaOH and 20 mL of ethanol. Once dissolved, add sufficient water to produce 100 mL.	[2]

Experimental Protocols

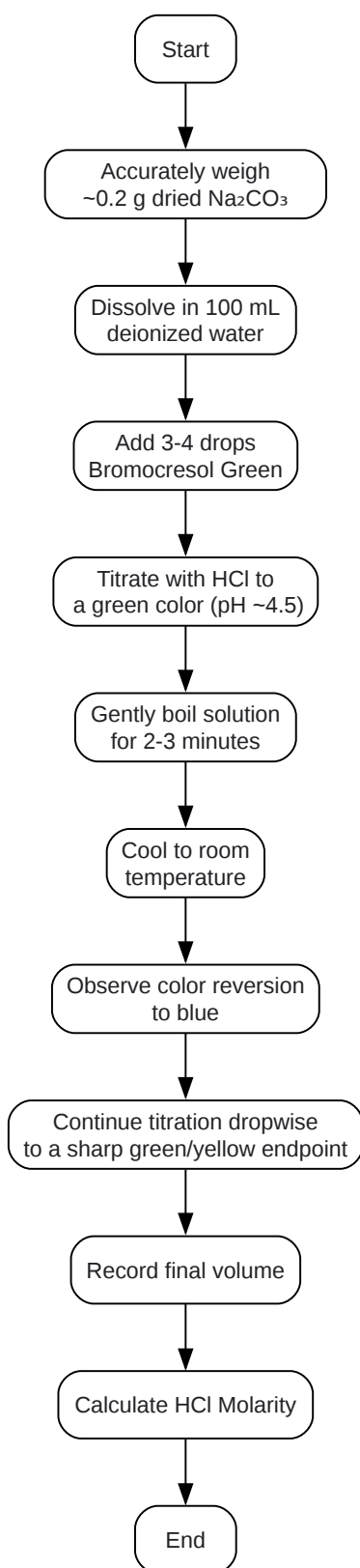
Preparation of 0.1 M Hydrochloric Acid (HCl) Titrant

- **Calculate Volume:** Concentrated HCl is typically ~12.1 M. To prepare 1 L of 0.1 M HCl, calculate the required volume using the formula $M_1V_1 = M_2V_2$. (e.g., $12.1\text{ M} \times V_1 = 0.1\text{ M} \times 1000\text{ mL}$; $V_1 \approx 8.3\text{ mL}$).
- **Dilution:** In a 1 L volumetric flask containing approximately 500 mL of deionized water, carefully and slowly add the calculated volume of concentrated HCl. Caution: Always add acid to water.
- **Final Volume:** Dilute the solution to the 1 L mark with deionized water, cap the flask, and invert several times to ensure thorough mixing.

- **Standardization:** The exact concentration of this solution must be determined by standardizing it against a primary standard, such as anhydrous sodium carbonate, as described in Protocol 3.2.

Protocol: Standardization of HCl with Primary Standard Sodium Carbonate (Na_2CO_3)

This protocol determines the precise molarity of a prepared HCl solution. The titration endpoint is sharpened by boiling the solution near the equivalence point to remove dissolved carbon dioxide, which can interfere by forming carbonic acid.



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Caption: Workflow for standardizing HCl with Na₂CO₃.

Methodology:

- **Prepare Primary Standard:** Dry anhydrous sodium carbonate (Na_2CO_3) at 110°C for at least one hour and cool in a desiccator.[4][7] Accurately weigh by difference approximately 0.20-0.25 g of the dried Na_2CO_3 into a 250 mL Erlenmeyer flask.[11] Record the exact mass.
- **Dissolve Sample:** Add approximately 100 mL of deionized water to the flask and swirl to dissolve the solid completely.[4]
- **Add Indicator:** Add 3-4 drops of a 0.1% **bromocresol green** indicator solution. The solution should turn blue.
- **Initial Titration:** Titrate with the prepared HCl solution until the color changes from blue to an intermediate green.[4]
- **Remove CO_2 :** Gently boil the solution for 2-3 minutes.[4][11] This expels dissolved CO_2 , which forms carbonic acid and can cause a premature endpoint. During boiling, the color should revert from green back to blue as the acidic CO_2 is removed.
- **Cooling:** Cool the flask to room temperature under running tap water.
- **Final Titration:** Continue the titration by adding the HCl solution dropwise, swirling constantly, until the solution reaches the final endpoint—a sharp transition from blue-green to a persistent green or yellow-green color.[7]
- **Record and Repeat:** Record the final burette volume. Repeat the titration with at least two additional samples of Na_2CO_3 . The results should be reproducible within acceptable limits (e.g., $\pm 0.5\%$).
- **Calculation:** Calculate the molarity of the HCl solution using the following stoichiometry:
$$\text{Na}_2\text{CO}_3 + 2\text{HCl} \rightarrow 2\text{NaCl} + \text{H}_2\text{O} + \text{CO}_2$$
$$\text{Molarity of HCl} = (\text{mass of Na}_2\text{CO}_3 / \text{Molar Mass of Na}_2\text{CO}_3) * (2 / \text{Volume of HCl in L})$$

Protocol: Determination of Total Alkalinity in Water Samples

This method measures the capacity of a water sample to neutralize acid and is primarily attributed to carbonate, bicarbonate, and hydroxide ions. The titration is performed to the **bromocresol green** endpoint of pH 4.5.[6][12]

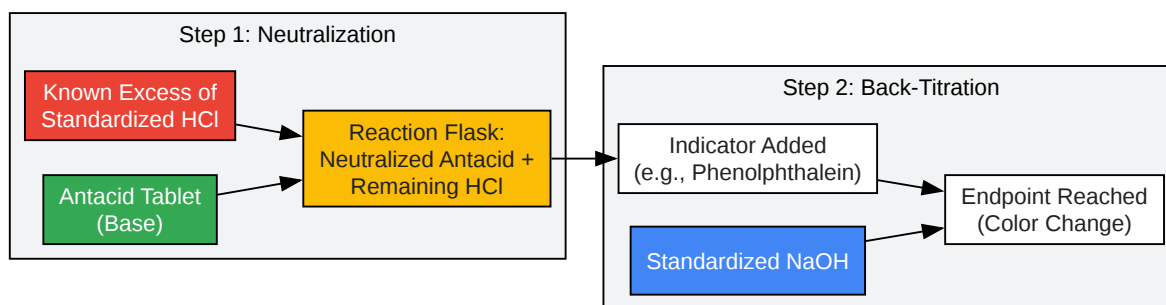
Methodology:

- **Sample Preparation:** Using a graduated cylinder, measure 100 mL of the water sample and transfer it to a 250 mL Erlenmeyer flask.[12]
- **Add Indicator:** Add 2-3 drops of **bromocresol green** indicator solution. If alkalinity is present, the solution will turn blue or blue-green.
- **Titration:** Fill a burette with standardized HCl solution (e.g., 0.01 M or 0.1 M, depending on the expected alkalinity).[12] Titrate the sample, swirling the flask, until the color changes from blue-green to the first hint of yellow-green (endpoint at pH \approx 4.5).
- **Record Volume:** Record the volume of HCl titrant used.
- **Calculation:** Calculate the total alkalinity, typically expressed as mg/L of CaCO_3 . Alkalinity (mg/L as CaCO_3) = $(V * M * 50,045) / V_{\text{sample}}$ Where:
 - V = Volume of HCl used (mL)
 - M = Molarity of standardized HCl (mol/L)
 - V_{sample} = Volume of water sample (mL)
 - 50,045 = Molar mass of CaCO_3 (100.09 g/mol) * (1 mol CaCO_3 / 2 eq) * (1000 mg/g)

Application Note: Antacid Analysis via Back-Titration

Bromocresol green is generally not the appropriate indicator for the final step in the common back-titration method used to analyze antacids. This method involves neutralizing the antacid's basic components (e.g., CaCO_3 , $\text{Mg}(\text{OH})_2$) with a known excess of a strong acid (HCl). The remaining, unreacted acid is then titrated with a standardized strong base (NaOH).

The equivalence point for this final titration (strong acid vs. strong base) occurs at a neutral pH of 7.0. An indicator that changes color in the basic range, such as phenolphthalein (pH 8.2-10), is required to accurately detect this endpoint. **Bromocresol green**, changing at pH 3.8-5.4, would change color far too early in this titration.



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Caption: Logical workflow of antacid analysis by back-titration.

Limitations and Considerations

- **Interferences:** Highly colored or turbid samples may obscure the indicator's color change, making endpoint detection difficult.[6] High concentrations of chlorine (>3.5 mg/L) can also interfere, causing a yellow-brown discoloration.[6]
- **Indicator Purity:** For high-accuracy applications, particularly in instrumental methods like spectrophotometry, the purity of the **bromocresol green** dye is critical. Impurities can affect the indicator's properties and lead to measurement drift or inaccuracies.[13][14] Studies have shown that BCG with impurity quantities higher than 6% can lead to results that fail quality requirements.[13] For precise work, using a high-purity grade of the indicator is recommended.
- **Dissolved CO₂:** In the titration of carbonates or bicarbonates, dissolved CO₂ from the reaction can act as a buffer and obscure the endpoint. Boiling the solution near the endpoint is a crucial step to remove this interference and achieve a sharp, accurate result.[4][7]

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